Product packaging for 4-(2-Iodoethyl)piperidine(Cat. No.:)

4-(2-Iodoethyl)piperidine

Cat. No.: B13491275
M. Wt: 239.10 g/mol
InChI Key: NFTIHQZZPWHOID-UHFFFAOYSA-N
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Description

4-(2-Iodoethyl)piperidine is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features a piperidine ring, a privileged scaffold in medicinal chemistry, linked to a highly reactive iodoethyl chain. The iodine atom serves as an excellent leaving group, enabling further functionalization through cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic substitutions to construct more complex molecular architectures. Its primary research value lies in its role as a key building block for the development of potential drug candidates, particularly in the exploration of compounds targeting neurological and cardiovascular systems. The piperidine moiety is commonly found in biologically active molecules, making this intermediate crucial for creating novel receptor ligands and enzyme inhibitors. The compound is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Proper handling procedures, as outlined in a Safety Data Sheet (SDS), should be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14IN B13491275 4-(2-Iodoethyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-iodoethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14IN/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTIHQZZPWHOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Position of Halogenated Piperidine Scaffolds in Synthetic Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in numerous natural products and pharmaceuticals. nih.govnih.gov Its prevalence in drug discovery is due to its ability to confer favorable pharmacokinetic properties, such as improved membrane permeability and metabolic stability. researchgate.net The introduction of a halogen atom onto the piperidine scaffold dramatically enhances its synthetic versatility, transforming it into a highly valuable building block. nih.gov

Halogenated piperidines are prized in organic synthesis for their reactivity in a variety of chemical transformations. The carbon-halogen bond can be readily cleaved, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds through processes like nucleophilic substitution and cross-coupling reactions. acs.org This functionalization capability is crucial for the construction of complex molecular architectures required for novel therapeutic agents and other functional materials. The specific halogen atom influences the reactivity, with the iodo group in 4-(2-Iodoethyl)piperidine being a particularly good leaving group, facilitating a range of synthetic manipulations.

Overview of Research Trajectories Involving 4 2 Iodoethyl Piperidine As a Precursor

Precursor Synthesis and Starting Materials Development

The foundation for the synthesis of this compound lies in the efficient construction of key piperidine precursors. These precursors are strategically designed to incorporate the necessary carbon skeleton and functional groups required for subsequent transformations.

Synthesis of Key Piperidine Precursors

A primary and widely utilized starting material for the synthesis of the 4-substituted piperidine core is 2-(4-pyridyl)ethanol. prepchem.com This commercially available compound provides the basic carbon framework of the desired product. The synthesis of the piperidine ring is achieved through the catalytic hydrogenation of the pyridine (B92270) ring in 2-(4-pyridyl)ethanol. prepchem.comasianpubs.org This reduction is a critical step and can be accomplished using various catalytic systems.

Commonly, platinum oxide (PtO₂) is employed as a catalyst in an acidic medium, such as acetic acid or aqueous hydrochloric acid. prepchem.comasianpubs.org The reaction is typically carried out under hydrogen pressure. For instance, the hydrogenation of 2-(4-pyridyl)ethanol using platinum oxide in a mixture of water and concentrated hydrochloric acid at high pressure can afford 4-(2-hydroxyethyl)piperidine hydrochloride in quantitative yield. prepchem.com Alternative catalysts, such as rhodium-on-carbon, have also been reported for the hydrogenation of pyridine derivatives. google.com

In many synthetic routes, the secondary amine of the piperidine ring is protected to prevent its interference in subsequent reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced by reacting the piperidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protection strategy is crucial for directing the subsequent iodination reaction to the desired hydroxyl group.

Starting MaterialCatalystSolventProductYieldReference
2-(4-pyridyl)ethanolPlatinum oxideWater, aq. HCl4-(2-hydroxyethyl)piperidine hydrochlorideQuantitative prepchem.com
2-(4-pyridyl)ethanolPlatinum oxideAcetic acid4-(2-hydroxyethyl)piperidine46%
Substituted PyridinesPlatinum oxideAcetic acidSubstituted PiperidinesGood asianpubs.org

Routes to (2-Hydroxyethyl)piperidine Intermediates

The principal route to the essential 4-(2-hydroxyethyl)piperidine intermediate is the catalytic hydrogenation of 2-(4-pyridyl)ethanol, as mentioned previously. prepchem.com The conditions for this transformation can be optimized to achieve high yields. For example, a solution of 4-(2-hydroxyethyl)pyridine in acetic acid containing platinum oxide can be hydrogenated under pressure to yield 2-(piperidin-4-yl)-1-ethanol.

The N-protected version of this intermediate, N-Boc-4-(2-hydroxyethyl)piperidine, is a key compound for the subsequent iodination step. apolloscientific.co.uklookchem.com This protection prevents the basic nitrogen from reacting with the iodinating agents and ensures that the substitution occurs exclusively at the primary alcohol.

Iodination Reaction Pathways

With the (2-hydroxyethyl)piperidine intermediate in hand, the next critical stage is the conversion of the primary alcohol to an iodide. This transformation is typically achieved through nucleophilic substitution reactions, where the hydroxyl group is first converted into a good leaving group.

Direct Iodination Strategies

Several methods exist for the direct iodination of primary alcohols. These strategies often involve the in-situ activation of the alcohol followed by displacement with an iodide ion.

One of the most common methods is the Appel reaction , which utilizes triphenylphosphine (B44618) (PPh₃) and an iodine source, such as iodine (I₂) or carbon tetraiodide (CI₄). wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by iodide in an Sₙ2 reaction. For example, an alcohol can be treated with iodine, imidazole, and triphenylphosphine in dichloromethane (B109758) to afford the corresponding alkyl iodide. nrochemistry.com

The Mitsunobu reaction offers another powerful method for converting alcohols to iodides. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically involves triphenylphosphine, a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a source of iodide, such as methyl iodide or zinc iodide. The reaction proceeds with inversion of stereochemistry at the alcohol carbon.

A less common but effective reagent is diphosphorus (B173284) tetraiodide (P₂I₄), which can convert diols into diiodides and can be adapted for the mono-iodination of diols under controlled conditions. researchgate.net

Furthermore, a Finkelstein reaction can be employed if a bromo or chloro precursor is available. wikipedia.orgiitk.ac.injk-sci.com For instance, 4-(2-hydroxyethyl)piperidine can be converted to 4-(2-bromoethyl)piperidine (B3045788) using phosphorus tribromide, and this bromo derivative can then be treated with sodium iodide in acetone (B3395972) to yield the desired this compound. prepchem.comwikipedia.org The precipitation of the less soluble sodium bromide in acetone drives the equilibrium towards the iodo product. wikipedia.org

Reaction NameReagentsKey FeaturesReferences
Appel ReactionPPh₃, I₂/CI₄Mild conditions, high yields. wikipedia.orgnrochemistry.comorganic-chemistry.org
Mitsunobu ReactionPPh₃, DEAD/DIAD, Iodide sourceInversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.gov
Finkelstein ReactionNaI in AcetoneHalogen exchange (Br/Cl to I). wikipedia.orgiitk.ac.injk-sci.com
Diphosphorus TetraiodideP₂I₄Effective for diols. researchgate.net

Achieving regioselective iodination of the primary hydroxyl group in 4-(2-hydroxyethyl)piperidine is paramount, especially when the piperidine nitrogen is unprotected. The basicity of the secondary amine can lead to side reactions with many iodinating agents. Therefore, protection of the piperidine nitrogen, typically as a Boc-carbamate, is the most effective strategy to ensure that the iodination occurs exclusively at the hydroxyethyl (B10761427) side chain.

The challenge of selective monofunctionalization is also addressed in the context of converting α,ω-diols to mono-iodo alcohols. researchgate.net By carefully controlling the stoichiometry of the iodinating reagent, it is possible to favor the formation of the mono-halogenated product over the di-halogenated one. This principle can be applied to the synthesis of this compound from its corresponding diol precursor, although protection of the amine is a more common and reliable approach.

The conversion of the hydroxyl group to an iodide via an Sₙ2 mechanism is sensitive to both steric and electronic factors. libretexts.orglibretexts.org

Steric Hindrance: The piperidine ring itself, particularly in its chair conformation, along with the N-protecting group, can exert steric hindrance around the reaction center. libretexts.orgacs.org However, since the reaction occurs at a primary alcohol on a flexible ethyl side chain, the steric hindrance is generally not prohibitive for Sₙ2 reactions. The rate of reaction can be influenced by the size of the N-protecting group, with bulkier groups potentially slowing down the approach of the nucleophile. acs.org

Electronic Effects: The electronic nature of the piperidine nitrogen plays a significant role. An unprotected piperidine nitrogen is a basic and nucleophilic center that can be protonated or react with electrophilic reagents. nih.govacs.org This necessitates the use of protecting groups like the electron-withdrawing Boc group, which reduces the nucleophilicity and basicity of the nitrogen atom. This electronic modification prevents the nitrogen from interfering with the iodination reaction and deactivates the ring towards unwanted side reactions. The electron density of the piperidine ring can also influence the reactivity of the side chain, although in the case of a two-carbon spacer, this effect is less pronounced than for substituents directly attached to the ring. nih.gov

Halogen Exchange Methodologies

Halogen exchange reactions are a cornerstone for the synthesis of alkyl iodides from other alkyl halides. manac-inc.co.jp This approach is particularly favored for producing iodoalkanes due to the high nucleophilicity of the iodide ion and the convenient reaction conditions. For the synthesis of this compound, this typically involves the conversion of a more readily available chloro or bromo precursor. manac-inc.co.jpmdpi.com

Bromide/Chloride Precursors for Iodination

The synthesis of this compound via halogen exchange logically commences with the corresponding N-protected 4-(2-bromoethyl)piperidine or 4-(2-chloroethyl)piperidine. These precursors are generally prepared from the corresponding alcohol, N-protected 4-(2-hydroxyethyl)piperidine. The hydroxyl group can be converted to a good leaving group, such as a bromide or chloride, using standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) effectively transforms the alcohol into the respective alkyl chloride or alkyl bromide. This initial conversion is critical as chlorides and bromides are superior substrates for subsequent nucleophilic substitution with iodide. manac-inc.co.jp The use of a protecting group on the piperidine nitrogen is essential during these steps to prevent unwanted side reactions, such as N-alkylation or reaction with the halogenating agent.

Finkelstein Reaction Applications in this compound Synthesis

The Finkelstein reaction is the quintessential method for converting alkyl chlorides and bromides into alkyl iodides. manac-inc.co.jp This reaction is a type of bimolecular nucleophilic substitution (Sₙ2) reaction that involves treating the alkyl halide precursor with a solution of an alkali metal iodide, most commonly sodium iodide (NaI), in a polar aprotic solvent like acetone or acetonitrile (B52724). google.com

The equilibrium of the reaction is effectively driven towards the formation of the alkyl iodide due to Le Châtelier's principle. Sodium chloride (NaCl) and sodium bromide (NaBr) are poorly soluble in acetone, whereas sodium iodide is soluble. google.com This difference in solubility causes the less soluble sodium halide to precipitate out of the solution as it is formed, thereby pushing the reaction to completion. google.com The primary nature of the carbon atom bearing the halogen in the 4-(2-haloethyl)piperidine side chain makes it an ideal substrate for the Sₙ2 mechanism of the Finkelstein reaction. google.com

Table 1: Typical Reaction Parameters for Finkelstein Synthesis of N-Protected this compound

Parameter Description
Substrate N-Protected 4-(2-bromoethyl)piperidine or N-Protected 4-(2-chloroethyl)piperidine
Reagent Sodium Iodide (NaI)
Solvent Acetone (preferred), Acetonitrile
Temperature Typically heated to reflux to increase reaction rate
Mechanism Bimolecular Nucleophilic Substitution (Sₙ2)
Driving Force Precipitation of insoluble NaCl or NaBr from acetone

Purification and Isolation Techniques for Synthetic Intermediates

The successful synthesis of this compound relies heavily on the effective purification and isolation of its synthetic intermediates. A standard workflow is typically employed following each reaction step to ensure the material is of sufficient purity for subsequent transformations.

The initial step after a reaction is the workup , which serves to quench the reaction and remove bulk impurities. This often involves washing the reaction mixture with aqueous solutions, such as dilute acid, dilute base (e.g., sodium bicarbonate), or brine, in a separatory funnel. dtic.mil This is followed by extraction of the desired organic product into an immiscible organic solvent like dichloromethane, ethyl acetate, or diethyl ether. chemicalbook.com The combined organic layers are then dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. dtic.mil After drying, the solution is filtered, and the solvent is removed under reduced pressure using a rotary evaporator. chemicalbook.com

For most intermediates, this initial workup does not yield a perfectly pure compound. Therefore, further purification is often necessary. Flash column chromatography on silica (B1680970) gel is the most common method for purifying synthetic intermediates. chemicalbook.com This technique separates compounds based on their differential polarity, allowing for the isolation of the target molecule from unreacted starting materials and byproducts. The progress of the reaction and the purity of fractions from chromatography are typically monitored by thin-layer chromatography (TLC) .

In cases where the intermediate is a stable, crystalline solid, crystallization or recrystallization from a suitable solvent system can be an effective final purification step, often yielding material of very high purity.

Chromatographic Separations in Synthetic Routes

Chromatography is a cornerstone technique for the purification of intermediates and the final product in the synthesis of this compound and its derivatives. escholarship.org This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. sielc.com Its versatility allows for the removal of closely related structural impurities that are often difficult to separate by other means.

In typical synthetic routes leading to piperidine derivatives, column chromatography using silica gel as the stationary phase is frequently employed. google.comprepchem.com The choice of the mobile phase, or eluent, is critical and is determined by the polarity of the compounds to be separated. A gradient of solvents, commonly a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute compounds from the column based on their affinity for the stationary phase. google.comprepchem.com For instance, in the purification of a precursor like 4-(2-bromoethyl)-1-piperidinecarboxaldehyde, silica gel columns eluted with an ethyl acetate-hexane mixture have been utilized effectively. prepchem.com

High-Performance Liquid Chromatography (HPLC) offers a more advanced and efficient method for both analytical purity assessment and preparative separation. researchgate.net Reverse-phase HPLC (RP-HPLC) is particularly common, where the stationary phase is non-polar. sielc.com The separation of piperidine derivatives can be achieved using a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The development of a systematic chromatographic protocol can significantly reduce the time required for method development and improve separation performance. lcms.cz

Supercritical fluid chromatography (SFC) is an emerging technique that can also be applied, particularly for derivatized compounds, offering unique selectivity and efficiency. nih.gov

Table 1: Common Chromatographic Conditions for Piperidine Derivative Purification

Technique Stationary Phase Typical Mobile Phase (Eluent) Application/Notes
Column Chromatography Silica GelHexane/Ethyl Acetate GradientStandard purification of synthetic intermediates and final products. google.comprepchem.com
HPLC C18 (Reverse-Phase)Acetonitrile/Water with Acid Modifier (e.g., Formic Acid)Purity analysis and preparative separation for high-purity compounds. sielc.com
TLC Silica Gel PlateHexane/Ethyl AcetateRapid monitoring of reaction progress and selection of column chromatography conditions.
SFC Various (e.g., Diol, Amino)Supercritical CO₂ with co-solvents (e.g., Methanol)High-throughput analysis and purification, especially for complex mixtures. nih.gov

Crystallization and Recrystallization Optimization

Crystallization is a powerful purification technique used to obtain highly pure solid compounds, such as the salt forms of piperidine derivatives. mt.com The process relies on the principle that the solubility of a compound in a solvent changes significantly with temperature. wvu.edu An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the desired compound forms pure crystals, leaving impurities dissolved in the remaining solution (mother liquor). mt.comtifr.res.in

The selection of an appropriate solvent is the most critical step in optimizing a recrystallization procedure. wvu.edu An ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. wvu.edu Furthermore, the impurities should either be highly soluble at all temperatures or completely insoluble. wvu.edu For piperidine derivatives, which are often basic, crystallization is frequently performed on their salt forms (e.g., hydrochloride or hydrobromide), which typically exhibit better crystalline properties than the free base.

Optimization of the recrystallization process involves several key parameters:

Solvent System: Single-solvent systems are preferred for simplicity, but mixed-solvent systems (using two miscible solvents) can be employed when no single solvent has the ideal solubility profile. tifr.res.in

Cooling Rate: Slow, undisturbed cooling promotes the formation of larger, purer crystals. tifr.res.in Rapid cooling can trap impurities within the crystal lattice.

Seeding: Introducing a pure crystal of the target compound to the saturated solution can induce crystallization, which is particularly useful if the solution is supersaturated or reluctant to crystallize. wvu.edu

pH Adjustment: For salts, controlling the pH of the solution is crucial to ensure the compound remains in its ionized form and to prevent the precipitation of the free base.

Table 2: Key Parameters for Optimizing Recrystallization

Parameter Objective Considerations
Solvent Choice Achieve high recovery of pure product.Solute should be highly soluble in hot solvent and poorly soluble in cold solvent. wvu.edu The solvent should be inert and volatile. mt.comwvu.edu
Temperature Gradient Maximize the difference in solubility.The boiling point of the solvent should be appropriate for the stability of the compound. wvu.edu
Cooling Method Promote large, well-formed crystals.Slow cooling followed by an ice bath to maximize yield. tifr.res.in
Agitation Maintain solution homogeneity.Minimal agitation during crystal growth phase to avoid excessive nucleation.
Washing Remove residual mother liquor.Wash collected crystals with a small amount of ice-cold, pure solvent. tifr.res.in

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become integral to the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.com These principles aim to reduce environmental impact by minimizing waste, using less hazardous substances, improving energy efficiency, and enhancing atom economy. mdpi.comrasayanjournal.co.in The synthesis of complex molecules like this compound can benefit significantly from the application of these approaches, moving away from traditional methods that may involve hazardous reagents and large volumes of volatile organic solvents. researchgate.net

Solvent-Free or Reduced-Solvent Reactions

One of the most impactful green chemistry strategies is the reduction or elimination of organic solvents from chemical reactions. researchgate.netacsgcipr.org Solvents constitute a large portion of the waste generated in chemical synthesis. researchgate.net Solvent-free, or "neat," reactions offer cleaner processes, simpler workups, and often faster reaction times. rasayanjournal.co.in

Several techniques can facilitate solvent-free reactions:

Mechanochemistry: Using mechanical energy, such as grinding or ball-milling, to initiate reactions between solid reagents can eliminate the need for a solvent. researchgate.netijnc.ir This method is particularly effective for condensation and multicomponent reactions. rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates dramatically, often allowing for reactions to be completed in minutes without a solvent or with a significantly reduced amount. cem.com Reactions can be performed by adsorbing reagents onto a solid support like alumina (B75360) or silica. cem.com

Solid-State Reactions: Heating a mixture of solid reactants above their melting points can create a reactive liquid phase without the need for an external solvent. tue.nl

For the synthesis of piperidine precursors, a solvent-free Knoevenagel condensation, a key carbon-carbon bond-forming reaction, has been demonstrated to proceed efficiently by heating the neat reactants with a catalyst. tue.nl Such approaches could be adapted for steps in the synthesis of this compound, significantly reducing the environmental footprint of the process.

Table 3: Comparison of Conventional vs. Reduced-Solvent Synthetic Approaches

Aspect Conventional Approach Solvent-Free / Reduced-Solvent Approach
Solvent Usage High volumes of organic solvents (e.g., Toluene, DMF).None or minimal use of solvents. acsgcipr.org
Energy Consumption Prolonged heating (reflux) required.Often lower due to faster reaction times (e.g., microwave). ijnc.ir
Waste Generation Significant solvent waste requiring disposal.Drastically reduced waste stream. researchgate.net
Work-up/Purification Often requires liquid-liquid extraction and extensive chromatography.Simpler, direct isolation of the product by filtration or recrystallization. rasayanjournal.co.in
Reaction Time Can be many hours to days.Often reduced to minutes or a few hours. cem.com

Catalytic Methodologies for Enhanced Efficiency

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with greater efficiency and selectivity under milder conditions. ijnc.ir The use of catalysts can reduce the energy requirements, minimize the formation of by-products, and allow for the use of more benign reagents.

In the context of synthesizing the piperidine core, several catalytic methods are highly relevant:

Catalytic Hydrogenation: The reduction of a pyridine precursor is a common method for creating the piperidine ring. organic-chemistry.orgdtic.mil This is typically achieved through catalytic hydrogenation using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. prepchem.comorganic-chemistry.org These methods are highly atom-economical and avoid the use of stoichiometric metal hydride reducing agents.

Organocatalysis: The use of small organic molecules as catalysts provides an alternative to metal-based catalysts, avoiding concerns about heavy metal contamination in the final product. For instance, amines or their salts can catalyze key bond-forming steps in the synthesis of heterocyclic systems. tue.nl

The development of novel catalytic systems, including reusable heterogeneous catalysts, continues to be a major focus of research to make the synthesis of molecules like this compound more sustainable and economically viable. researchgate.net

Table 4: Catalytic Systems in Piperidine Synthesis

Catalyst Type Example Catalyst Reaction Benefit
Heterogeneous Platinum Oxide (PtO₂)Hydrogenation of PyridineHigh yield, avoids stoichiometric reagents, catalyst can be filtered off. prepchem.com
Heterogeneous Palladium on Carbon (Pd/C)Hydrogenation, Reductive AminationEfficient reduction under mild conditions, widely used in industry. organic-chemistry.org
Homogeneous Palladium ComplexesWacker-type Cyclization, Cross-CouplingForms N-heterocycles from alkenes, creates complex C-C or C-N bonds. google.comorganic-chemistry.org
Organocatalyst Piperidine / Ammonium SaltsKnoevenagel CondensationMetal-free, environmentally benign, can be used in solvent-free conditions. tue.nl
Homogeneous Copper(II) SaltsOxyamination of AlkenesDirect formation of substituted morpholines and potentially piperidines. researchgate.net

Nucleophilic Substitution Reactions (SN1/SN2) at the Iodoethyl Moiety

Nucleophilic substitution is a fundamental reaction class for this compound, where a nucleophile replaces the iodide leaving group. veerashaivacollege.org These reactions can proceed through two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). utexas.eduorganic-chemistry.org The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. allen.in In contrast, the SN1 reaction is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. allen.inmasterorganicchemistry.com

The choice between the SN1 and SN2 pathway is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. bits-pilani.ac.in For this compound, a primary alkyl halide, the SN2 pathway is generally favored due to the relative instability of the corresponding primary carbocation that would be formed in an SN1 reaction. organic-chemistry.orgpdx.edu

The electrophilic carbon of the iodoethyl group in this compound readily undergoes alkylation with a wide range of nucleophiles. This allows for the introduction of diverse functional groups, making it a valuable intermediate in organic synthesis. The piperidine nitrogen can also undergo alkylation, leading to more complex structures. evitachem.com

Common nucleophiles used in these reactions include:

Amines: Primary and secondary amines can displace the iodide to form new carbon-nitrogen bonds, leading to the synthesis of more complex piperidine derivatives. organic-chemistry.org

Alcohols and Alkoxides: These nucleophiles react to form ethers. organic-chemistry.org

Thiols and Thiolates: These sulfur-based nucleophiles lead to the formation of thioethers.

Cyanide: The cyanide ion is an effective nucleophile for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Enolates: Carbon nucleophiles, such as those derived from 1,3-dicarbonyl compounds, can be used to form new carbon-carbon bonds.

The following table provides examples of alkylation reactions with this compound and related compounds:

NucleophileProductReaction ConditionsReference
Piperidine1,1'-(Ethane-1,2-diyl)dipiperidineNot specified acs.org
DiethylamineN,N-Diethyl-2-(piperidin-4-yl)ethan-1-amineNot specified acs.org
p-Methoxybenzyl mercaptan5-(2-((4-Methoxybenzyl)thio)ethyl)-6-(piperidin-1-yl)-5,6-dihydrophenanthridineNot specified gla.ac.uk
Methyl and Ethyl Acrylate3-[2-(2-Bromoethyl)piperidin-1-yl]propanoatesTriethylamine semanticscholar.org
Various NucleophilesSubstituted PiperidinesNot specified smolecule.com

Steric and electronic factors play a crucial role in determining the preferred nucleophilic substitution pathway.

Steric Hindrance: The SN2 reaction is highly sensitive to steric hindrance at the reaction center. vanderbilt.edu Because the nucleophile must attack the backside of the carbon-leaving group bond, bulky substituents on or near the electrophilic carbon can slow down or prevent the reaction. ucsd.educhemistryhall.com In the case of this compound, the electrophilic carbon is on a relatively unhindered ethyl chain, making it accessible for backside attack and favoring the SN2 mechanism. pdx.edu

Electronic Effects: The stability of the carbocation intermediate is the primary determinant for the SN1 pathway. masterorganicchemistry.com Primary carbocations are highly unstable, which is why primary alkyl halides like this compound rarely undergo SN1 reactions. pdx.edu Electron-donating groups can stabilize carbocations, while electron-withdrawing groups destabilize them.

Nucleophile Strength: Strong nucleophiles favor the SN2 reaction because they can more effectively attack the electrophilic carbon in the concerted step. bits-pilani.ac.in Weak nucleophiles are more likely to wait for the formation of a carbocation in an SN1 reaction.

Leaving Group Ability: Iodide is a good leaving group because it is a weak base and can stabilize the negative charge after it departs. bits-pilani.ac.in The order of leaving group ability for halogens is generally I > Br > Cl > F. nih.gov

Solvent Effects: Polar aprotic solvents (e.g., DMSO, acetone) are generally preferred for SN2 reactions as they solvate the cation but not the anionic nucleophile, leaving it more reactive. pdx.edu Polar protic solvents (e.g., water, methanol) can solvate both the cation and the anion, which can hinder the nucleophile and favor SN1 reactions by stabilizing the carbocation intermediate. pdx.edu

The stereochemistry of nucleophilic substitution reactions is a key diagnostic feature for determining the underlying mechanism.

SN2 Reactions: These reactions proceed with a complete inversion of configuration at the chiral center. utexas.eduucsd.edulibretexts.org This is a direct consequence of the backside attack of the nucleophile, which forces the other substituents to "flip" to the other side, much like an umbrella inverting in the wind. allen.in If the starting material is chiral, the product will be a single enantiomer with the opposite configuration.

SN1 Reactions: These reactions typically lead to racemization, which is the formation of a 50:50 mixture of both enantiomers. organic-chemistry.orgchemistryhall.comlibretexts.org This occurs because the carbocation intermediate is planar, and the nucleophile can attack from either face with equal probability, leading to both retention and inversion of configuration. libretexts.org

Since this compound is achiral, the stereochemical outcome of its substitution reactions is not directly observable unless a chiral center is introduced during the reaction or is already present elsewhere in the molecule. However, based on its structure as a primary alkyl halide, it is expected to react via an SN2 mechanism, which would result in an inversion of configuration if a chiral analog were used.

Elimination Reactions (E1/E2) and Competing Pathways

Elimination reactions are another important class of reactions for this compound, often competing with nucleophilic substitution. masterorganicchemistry.com In an elimination reaction, a small molecule (in this case, hydrogen iodide) is removed from the substrate to form a double bond. These reactions can also proceed through two primary mechanisms: E1 (elimination, unimolecular) and E2 (elimination, bimolecular).

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously to form a double bond. The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate (the same as in the SN1 reaction), followed by the removal of a proton by a base to form the double bond.

Elimination reactions of this compound lead to the formation of unsaturated piperidine derivatives. The specific product formed depends on which proton is removed. Removal of a proton from the ethyl group would lead to 4-vinylpiperidine. It is also possible, though less likely, for elimination to occur within the piperidine ring if a suitable proton is available. The formation of unsaturated piperidines can also be achieved through other synthetic routes, such as the Shapiro reaction and palladium-catalyzed cross-coupling reactions. google.com

Regioselectivity: When there are multiple possible positions for the double bond to form, the regioselectivity of the reaction determines which constitutional isomer is the major product. Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product. saskoer.ca However, if a sterically bulky base is used, the less substituted (Hofmann) product may be favored due to steric hindrance. saskoer.ca

Stereoselectivity: When the elimination reaction can lead to either a cis (Z) or trans (E) isomer, the stereoselectivity of the reaction determines which stereoisomer is the major product. E2 reactions often exhibit high stereoselectivity, favoring the formation of the more stable trans isomer. saskoer.cayoutube.comyoutube.com This preference is due to the lower steric strain in the transition state leading to the trans product.

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is characterized by the reactivity of its two primary functional groups: the secondary amine of the piperidine ring and the primary iodoethyl group. The piperidine nitrogen can undergo various functional group interconversions, while the iodoethyl moiety is a substrate for metal-catalyzed cross-coupling reactions and reductive transformations.

Applications of 4 2 Iodoethyl Piperidine in Advanced Chemical Synthesis

Radiochemistry and Radiotracer Precursor Synthesis (for research purposes)

The compound 4-(2-Iodoethyl)piperidine serves as a valuable precursor in the field of radiochemistry, primarily for the synthesis of radiotracers used in preclinical research imaging. Its bifunctional nature—a reactive iodoethyl group and a versatile piperidine (B6355638) ring—allows for its incorporation into a wide array of molecules targeted for visualization by Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

The synthesis of radioiodinated imaging probes is a cornerstone of nuclear medicine research. The choice of iodine radioisotope depends on the intended application, with different isotopes offering distinct physical properties suitable for SPECT, PET, or laboratory-based assays. nih.gov The this compound moiety can be incorporated into larger molecules that are then labeled with radioiodine, often on an aromatic part of the final compound, to create targeted imaging agents.

Table 1: Key Iodine Radioisotopes Used in Preclinical Research

IsotopeHalf-LifePrincipal Photon Energy (keV)Decay ModePrimary Imaging Application
¹²³I 13.22 hours159Electron CaptureSPECT
¹²⁴I 4.18 days511 (from β+)Positron Emission (β+)PET
¹²⁵I 59.4 days35Electron CaptureAutoradiography, In vitro assays
¹³¹I 8.02 days364Beta Minus (β-)SPECT, Radiotherapy

While direct isotopic exchange on the iodoethyl group is chemically feasible, it is often less favored due to the lower stability of radioiodine on aliphatic sp³-hybridized carbons compared to aromatic sp² carbons. nih.gov A more common and robust strategy involves using a derivative of 4-(2-ethyl)piperidine as a scaffold and introducing the radioiodine onto a more stable position, such as an activated aromatic ring.

A prevalent methodology is electrophilic iododestannylation. nih.gov In this approach, a stable organotin precursor, typically a trialkylstannyl derivative (e.g., tributylstannyl), is synthesized. This precursor is then reacted with a source of electrophilic radioiodine, such as [¹²³I]NaI, in the presence of a mild oxidizing agent. This reaction efficiently replaces the stannyl (B1234572) group with the iodine radioisotope. For instance, the synthesis of [¹²³I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine, a potential SPECT tracer, was achieved via this method with a radiochemical yield of 40±10%. nih.gov Similarly, [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone was prepared from its corresponding tributylstannyl precursor with a tracer yield of 80%. nih.gov

Achieving high radiochemical purity is critical for ensuring that the observed signal in an imaging study originates from the desired radiotracer and not from radioactive impurities. For piperidine-based radiotracers, radiochemical purities are often reported to be greater than 95% or 98%, as determined by analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.govnih.gov

A primary radiochemical impurity of concern is free radioiodide (e.g., [¹²³I]I⁻). nih.gov The presence of free iodide can lead to non-specific signal and unnecessary radiation dose to non-target tissues, particularly the thyroid gland. nih.govnih.gov The in vitro and in vivo stability of the carbon-iodine bond is a key consideration. As mentioned, aliphatic iodides are generally less stable than aromatic iodides, making them more susceptible to deiodination. nih.gov Therefore, careful quality control and analysis of stability over time are essential steps in the development of any new radioiodinated probe. nih.goviaea.org

The iodoethyl group of this compound is not only a site for potential radioiodination but also an excellent reactive handle for introducing other radioisotopes, most notably Fluorine-18 (¹⁸F), the most widely used radionuclide for PET imaging.

The carbon-iodine bond in the iodoethyl group makes it an excellent substrate for nucleophilic substitution reactions. Iodide is a good leaving group, allowing for its displacement by no-carrier-added [¹⁸F]fluoride. This reaction typically proceeds via an Sₙ2 mechanism. uchicago.edu The process involves reacting the this compound-containing precursor with [¹⁸F]fluoride, which is usually activated by a phase-transfer catalyst like Kryptofix 2.2.2. or a tetralkylammonium salt, in a polar aprotic solvent at elevated temperatures. uchicago.edu

This strategy allows the piperidine scaffold to be labeled for PET imaging, significantly broadening its research applications. While direct fluorination of electron-rich aromatic rings can be challenging, the aliphatic nucleophilic substitution on the iodoethyl group provides a reliable and efficient alternative for incorporating ¹⁸F. nih.gov This approach can be part of a "tandem" or multi-step synthesis where the piperidine derivative is first constructed and then radiolabeled in the final step.

Multimodality imaging, which combines the strengths of two or more imaging techniques (e.g., PET/MRI or PET/Fluorescence), offers a more comprehensive understanding of biological processes. nih.gov this compound can serve as a key building block in the synthesis of such multi-modal probes.

The synthetic strategy often involves creating a larger molecular construct where the this compound fragment acts as the precursor for the radiolabeling component (PET or SPECT). The piperidine nitrogen or other functional groups on the larger molecule can be conjugated to reporters for other imaging modalities. rsc.org For example, a targeting peptide or antibody could be functionalized with both a derivative of this compound (for subsequent radiolabeling) and a chelate for an MRI contrast agent (like Gadolinium) or a fluorescent dye. nih.gov This creates a single chemical entity that can be visualized across multiple imaging platforms, providing complementary anatomical and functional information. The piperidine core provides a stable and synthetically accessible scaffold for attaching these diverse functional units. researchgate.net

Alternative Radiolabeling Strategies via Iodoethyl Intermediate

Contributions to Chemical Biology Tool Development

The development of chemical probes to study and manipulate biological systems is a cornerstone of chemical biology. These tools often require modular synthesis, allowing for the incorporation of different functionalities. The bifunctional nature of this compound, possessing both a cyclic amine and a reactive alkyl iodide, makes it a potential candidate for such modular constructions.

Synthesis of Photoaffinity Labels

Photoaffinity labeling is a powerful technique to identify and study ligand-protein interactions. A typical photoaffinity probe consists of a recognition element, a photoreactive group, and a reporter tag. The synthesis of such probes often involves the strategic assembly of these components.

While direct examples of the use of this compound in the synthesis of photoaffinity labels are not readily found in the scientific literature, one could envision its role as a linker. The iodoethyl group could be used to alkylate a molecule containing a photoreactive moiety (e.g., a benzophenone, aryl azide (B81097), or diazirine) or a recognition element. The piperidine nitrogen, after potential deprotection, could then be functionalized with the remaining component of the probe.

Table 1: Potential Synthetic Strategy for a Photoaffinity Probe

StepReactant 1Reactant 2ProductPurpose
1Photoreactive Moiety-NuThis compoundPhotoreactive Moiety-CH₂CH₂-piperidineIntroduction of the piperidine linker to the photoreactive group.
2Photoreactive Moiety-CH₂CH₂-piperidineActivated Recognition ElementPhotoaffinity ProbeFinal assembly of the photoaffinity probe.

Note: This table represents a hypothetical synthetic route and is not based on published examples involving this compound.

Precursors for Bioorthogonal Tagging Agents

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. These reactions typically involve a pair of mutually reactive functional groups that are abiotic. Bioorthogonal tagging agents are molecules that carry one of these functional groups, allowing for the specific labeling of biomolecules in their native environment.

The development of new bioorthogonal tagging agents is an active area of research. Again, while specific instances of this compound being a direct precursor are not documented, its structure lends itself to the introduction of bioorthogonal functionalities. For example, the iodoethyl group could be displaced by a nucleophile containing a bioorthogonal handle, such as an azide or a terminal alkyne. These groups are central to widely used bioorthogonal reactions like the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions.

Table 2: Hypothetical Functionalization of this compound for Bioorthogonal Chemistry

Bioorthogonal HandleReagentResulting Piperidine DerivativePotential Bioorthogonal Reaction
AzideSodium Azide (NaN₃)4-(2-Azidoethyl)piperidineAzide-Alkyne Cycloaddition, Staudinger Ligation
AlkyneA terminal alkyne-containing nucleophile4-(2-(Alkynyl)ethyl)piperidineAzide-Alkyne Cycloaddition

Note: This table illustrates potential synthetic transformations to generate bioorthogonal precursors from this compound. These are not based on established literature but on general principles of organic synthesis.

Advanced Analytical and Spectroscopic Methodologies for Characterization of Synthetic Transformations Involving 4 2 Iodoethyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules derived from 4-(2-Iodoethyl)piperidine. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemical arrangement within the molecule.

The introduction of the 4-(2-ethyl)piperidine scaffold into a molecule results in characteristic signals in both ¹H and ¹³C NMR spectra.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbons of the piperidine (B6355638) ring also show characteristic chemical shifts. The C2 and C6 carbons typically appear around δ 45-55 ppm, while the C3, C5, and C4 carbons resonate further upfield. The specific chemical shifts can be influenced by the nature of the substituent on the piperidine nitrogen. researchgate.net

2D NMR Techniques: To definitively assign these signals and elucidate the complete molecular structure, two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons throughout the piperidine ring and the ethyl side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): These techniques correlate directly bonded protons and carbons, enabling the unambiguous assignment of each proton signal to its corresponding carbon atom in the piperidine scaffold. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for establishing connectivity between the 4-(2-ethyl)piperidine moiety and the rest of the molecule, for instance, by showing a correlation from the ethyl bridge protons to a carbon atom in the substrate molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for determining stereochemistry and conformation by identifying protons that are close in space, even if they are not directly bonded. For piperidine derivatives, NOESY can help establish the relative orientation of substituents on the ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted 4-(2-Ethyl)piperidine Moiety

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Piperidine N-H or N-R Variable -
Piperidine H-2, H-6 2.5 - 3.5 45 - 55
Piperidine H-3, H-5 1.4 - 1.9 25 - 35
Piperidine H-4 1.2 - 1.8 30 - 40
Ethyl -CH₂- (adjacent to C4) 1.5 - 2.0 30 - 38

In-situ NMR reaction monitoring provides invaluable real-time data on the progress of synthetic transformations involving this compound. ed.ac.uked.ac.uk By acquiring a series of ¹H NMR spectra over the course of the reaction, chemists can track the disappearance of starting material signals and the concurrent appearance of product signals. beilstein-journals.org

This technique allows for:

Kinetic Analysis: The concentration of reactants, intermediates, and products can be quantified over time, providing detailed kinetic profiles of the reaction. ed.ac.uk

Detection of Intermediates: Transient intermediates that may not be observable by conventional offline analysis can often be detected and characterized.

Reaction Optimization: The effects of changing reaction parameters such as temperature, concentration, or catalysts can be observed directly, facilitating rapid optimization. beilstein-journals.org

Purity Assessment: Upon completion, the final NMR spectrum provides a quantitative assessment of the product's purity by revealing the presence and relative concentration of any unreacted starting materials or side products.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of reaction products and providing structural information through fragmentation analysis. It is highly sensitive, requiring only a small amount of sample.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a reaction product. When a synthetic transformation involving this compound is performed, HRMS can confirm the successful incorporation of the C₇H₁₄N- moiety by verifying that the measured exact mass of the product ion matches the calculated theoretical mass for the expected molecular formula. This is a critical step in confirming the identity of a newly synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for analyzing the purity of synthetic batches. alternative-therapies.com When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for identifying and structuring unknown impurities. chimia.ch

In the context of reactions with this compound, LC-MS/MS can be used to:

Separate Products from Impurities: The LC component separates the desired product from starting materials, reagents, and by-products.

Detect Low-Level Impurities: MS detection is highly sensitive, enabling the identification of impurities present at very low concentrations. lcms.cznih.gov

Identify Impurity Structures: In MS/MS analysis, ions of a specific mass-to-charge ratio (m/z), such as a suspected impurity, are isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can be used to elucidate the impurity's structure. For example, the presence of a fragment ion corresponding to the piperidine ring could indicate a degradation product. This detailed impurity profiling is essential for quality control in pharmaceutical and chemical synthesis. mdpi.com

Table 2: Application of Mass Spectrometry Techniques

Technique Primary Application Information Obtained
HRMS Identity Confirmation Exact Mass, Elemental Formula
LC-MS Purity Analysis Separation and detection of components in a mixture

| LC-MS/MS | Impurity Identification | Separation, detection, and structural elucidation of impurities through fragmentation patterns |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov In reactions involving this compound, the key transformation is often the formation of a new bond (e.g., C-N, C-S, C-O) and the loss of the C-I bond.

IR spectroscopy can confirm the successful reaction by showing:

Disappearance of C-I Stretch: The C-I stretching vibration of the starting material, typically found in the far-infrared region (around 500-600 cm⁻¹), will be absent in the product spectrum.

Appearance of New Functional Group Vibrations: The spectrum of the product will exhibit new absorption bands characteristic of the newly formed functional group. For example, if this compound reacts with an amine, the product spectrum may show N-H bending vibrations (around 1550-1650 cm⁻¹) or new C-N stretching vibrations.

Characteristic Piperidine Vibrations: The product spectrum will retain the characteristic C-H stretching vibrations (aliphatic, ~2850-2950 cm⁻¹) and N-H stretching or bending vibrations (if the piperidine nitrogen is secondary, ~3300-3500 cm⁻¹) associated with the piperidine ring.

While IR spectroscopy does not provide the detailed structural map that NMR does, it offers a quick and valuable confirmation that a functional group transformation has occurred.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for derivatives of this compound, as it provides unambiguous proof of molecular connectivity, absolute stereochemistry at chiral centers, and the preferred conformation of the piperidine ring.

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. ias.ac.inchemrevlett.com However, the nature and position of substituents can influence this conformation, potentially introducing distortions or favoring alternative forms like boat or twist-boat conformations. ias.ac.in X-ray diffraction studies on various 4-substituted piperidine derivatives have consistently confirmed that the piperidine ring predominantly exists in a chair conformation. researchgate.net In this conformation, bulky substituents at the C-4 position, such as the iodoethyl group or its subsequent elaborated forms, tend to occupy the more sterically favorable equatorial position to avoid unfavorable 1,3-diaxial interactions. researchgate.net

For instance, in a detailed X-ray diffraction study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, a complex derivative, the piperidine ring was confirmed to adopt a chair conformation. nih.gov The ethyl ester group at the C-4 position was found to be located equatorially. nih.gov The precise geometry of the ring, including puckering parameters, can be calculated from the crystallographic data, providing a quantitative measure of any deviation from an ideal chair structure. nih.gov Similarly, studies on 4-(2-amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidine-1-yloxyl and related compounds also show a distinct chair conformation with the C-4 substituent in an equatorial orientation. researchgate.net

When a synthetic transformation involving this compound creates one or more chiral centers, determining the absolute stereochemistry is critical. X-ray crystallography of a single crystal of a chiral, non-racemic derivative allows for the determination of the absolute configuration, often through the use of anomalous dispersion techniques.

ParameterValue (for Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate)Reference
Crystal SystemMonoclinic nih.gov
Space GroupP21/n nih.gov
ConformationChair nih.gov
C4-SubstituentEquatorial nih.gov
Puckering S1.16(1) nih.gov
Puckering Θ0.6(1)° nih.gov
Puckering Ψ66.2(12)° nih.gov

This table presents crystallographic data for a representative complex piperidine derivative, illustrating the detailed conformational information that can be obtained via X-ray diffraction analysis.

Computational and Theoretical Investigations of 4 2 Iodoethyl Piperidine and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) on Molecular Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to model the molecular and electronic properties of piperidine (B6355638) derivatives. researchgate.netresearchgate.net These methods provide a robust framework for understanding the fundamental characteristics of 4-(2-Iodoethyl)piperidine.

The conformational landscape of this compound is primarily defined by the geometry of the piperidine ring and the orientation of the iodoethyl side chain.

Piperidine Ring Conformation: Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. wikipedia.org However, the presence of the nitrogen heteroatom introduces two distinct chair conformers: one with the N-H bond in an axial position and the other in an equatorial position. wikipedia.org For the parent piperidine molecule, the equatorial conformer is generally found to be more stable in the gas phase. wikipedia.orgrsc.org

For 4-substituted piperidines, the substituent's preference for an axial or equatorial position is a critical factor. The energy difference between these conformers can be calculated to predict the most stable arrangement. In many 4-alkyl-substituted piperidines, the equatorial conformer is favored to avoid 1,3-diaxial interactions. nih.gov However, computational studies on fluorinated piperidines have shown that electrostatic interactions and hyperconjugation can lead to a preference for the axial conformer, a phenomenon that is also influenced by solvent polarity. d-nb.infonih.govnih.gov For the this compound, the bulky iodoethyl group would be expected to strongly prefer the equatorial position to minimize steric hindrance.

Table 1: Illustrative Conformational Energy Data for a Substituted Piperidine Derivative (4-fluoropiperidinium salt) as a Model.
ConformerComputational MethodPhaseRelative Free Enthalpy (ΔG, kcal/mol)
Axial-FDFTGas0.0 (Reference)
Equatorial-FDFTGas+3.0
Axial-FDFT (PCM)Aqueous0.0 (Reference)
Equatorial-FDFT (PCM)Aqueous+1.0
This table provides example data for 4-fluoropiperidinium salt, where computational analysis suggests the axial conformer is more stable, although experimental observations in aqueous solution show a preference for the equatorial form, highlighting the complexity of predictive modeling. d-nb.info The actual energy values for this compound would require specific calculations.

DFT calculations offer profound insights into the electronic nature of this compound. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. ufms.brmdpi.com The HOMO is typically localized on the electron-rich regions, like the nitrogen atom's lone pair, indicating its nucleophilic character. The LUMO is often associated with electron-deficient areas and indicates sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps: MEP maps are powerful visualization tools that illustrate the charge distribution across a molecule's surface. wolfram.comdeeporigin.comchemrxiv.org For this compound, the MEP would show a region of negative potential (typically colored red) around the nitrogen atom, corresponding to its lone pair of electrons and identifying it as a site for electrophilic attack or protonation. researchgate.net Conversely, positive potential regions (colored blue) would be expected around the acidic N-H proton and potentially near the carbon atom attached to the iodine, highlighting its electrophilic character.

Atomic Charge Distribution: Calculations can also quantify the partial charges on each atom (e.g., using Mulliken population analysis or Natural Bond Orbital theory). ufms.br This data is invaluable for understanding the polarity of bonds, such as the C-I and C-N bonds, and for parameterizing molecular mechanics force fields used in molecular dynamics simulations.

Table 2: Example of Calculated Mulliken Atomic Charges for a Model Piperidine Structure.
AtomPartial Charge (a.u.)
N1-0.45
C2-0.18
C3-0.21
C4-0.15
H (on N1)+0.35
Note: These values are illustrative for a generic piperidine ring and are not specific to this compound. The actual charge distribution would be influenced by the iodoethyl substituent.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, including those involved in the synthesis and transformation of this compound.

A key synthetic route to related piperidine derivatives involves the N-alkylation of the piperidine ring. researchgate.net For this compound, a primary reaction of interest is the substitution of the iodine atom by a nucleophile, which typically proceeds via an SN2 mechanism. sciforum.netresearchgate.netucsb.edu

Computational chemists can model the entire reaction pathway, locating the structures of reactants, products, and, most importantly, the transition state (TS). researchgate.net The TS is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy of the TS relative to the reactants, the activation energy (energy barrier) for the reaction can be determined. u-szeged.hu This information is critical for understanding reaction rates and feasibility. For example, in an SN2 reaction involving the iodoethyl group, the transition state would feature a pentacoordinate carbon atom where the C-I bond is partially broken and the new bond with the incoming nucleophile is partially formed. nih.gov

Table 3: Illustrative Calculated Activation Energies for an SN2 Reaction (CN- + CH3Y).
Leaving Group (Y)ReactionActivation Energy (kcal/mol, Gas Phase)
FCN- + CH3F → CH3CN + F-12.1
ClCN- + CH3Cl → CH3CN + Cl-0.0
BrCN- + CH3Br → CH3CN + Br--3.9
ICN- + CH3I → CH3CN + I--5.8
This table shows benchmark calculated energies for a model SN2 reaction. u-szeged.hu A negative activation energy indicates that the transition state is lower in energy than the separated reactants (i.e., a submerged barrier), which is common for gas-phase ion-molecule reactions. The trend shows that iodide is the best leaving group, leading to the lowest energy barrier. This principle would apply to reactions at the iodoethyl side chain of this compound.

Computational models can predict the reactivity of different sites within a molecule and the selectivity of a reaction. semanticscholar.org For instance, in functionalization reactions of the piperidine ring itself, calculations can help predict whether a reaction is more likely to occur at the C2, C3, or C4 position. nih.gov This selectivity is often governed by a complex interplay of electronic effects (e.g., inductive effects from the nitrogen) and steric hindrance. nih.gov

The development of computational methods, including machine learning models trained on quantum chemical data, allows for the rapid prediction of regioselectivity for various C-H functionalization reactions. nih.govarxiv.org By calculating properties of the reactants, such as atomic charges and orbital energies, these models can forecast the most likely site of reaction, guiding synthetic efforts. For derivatives of this compound, such models could predict the relative reactivity of the C-H bonds at different positions on the piperidine ring versus reaction at the iodoethyl side chain.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.gov

For this compound, MD simulations are particularly useful for exploring:

Conformational Flexibility: MD can simulate the transitions between different chair and boat conformations of the piperidine ring, as well as the rotation of the iodoethyl side chain, providing a more realistic picture of the molecule's flexibility at a given temperature.

Solvent Effects: MD simulations typically include explicit solvent molecules (e.g., water), allowing for a detailed investigation of solute-solvent interactions. aps.org The presence and organization of solvent molecules can significantly influence the conformational equilibrium. d-nb.infonih.gov For example, in polar solvents, conformers with larger dipole moments may be preferentially stabilized. d-nb.info Simulations can reveal the structure of the solvation shell around the piperidine nitrogen and the iodoethyl group, which is crucial for understanding its behavior in a biological or reaction medium. researchgate.net

By analyzing MD trajectories, researchers can calculate properties such as root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions to understand the structuring of solvent molecules. researchgate.net

QSAR/QSPR Modeling of Related Derivatives for Research Tool Optimization

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. In the context of derivatives related to this compound, these models are instrumental in optimizing compounds for use as research tools, for instance, by predicting their efficacy or toxicity before synthesis. nih.govresearchgate.net

The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of molecules are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be categorized into several types:

Topological (2D) descriptors: These describe the atomic connectivity within a molecule.

Geometrical (3D) descriptors: These relate to the three-dimensional arrangement of the atoms. tandfonline.com

Thermodynamic descriptors: These include properties like heat of formation. nih.gov

Electronic descriptors: These describe the electron distribution in the molecule.

Once calculated, these descriptors are used as independent variables to build a mathematical model that can predict the activity or property of interest (the dependent variable). Various statistical and machine learning methods are employed to create these models, including Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). nih.govresearchgate.net The robustness and predictive power of a developed QSAR model are rigorously evaluated through internal and external validation techniques. tandfonline.comnih.gov

For example, a QSAR study on a series of furan-pyrazole piperidine derivatives developed models to predict their inhibitory activity against the Akt1 enzyme and their antiproliferative effects on cancer cell lines. tandfonline.comnih.gov In another study, QSAR models were created to predict the toxicity of 33 piperidine derivatives against Aedes aegypti, using 2D topological descriptors to build models with high predictive accuracy. nih.gov These models allow researchers to prioritize the synthesis of new derivatives that are predicted to have enhanced activity or desired properties, thereby optimizing the research and development process.

Table 1: Examples of QSAR Modeling Approaches for Piperidine Derivatives

Model Development TechniqueDescriptor TypePredicted Activity/PropertyReference
Genetic Algorithm - Multiple Linear Regression (GA-MLR)3D and 2D AutocorrelationAkt1 Inhibitory Activity tandfonline.comnih.gov
Ordinary Least Squares Multilinear Regression (OLS-MLR)2D TopologicalToxicity against Aedes aegypti nih.gov
Genetic Function ApproximationThermodynamic, SpatialInhibition of NorA Efflux Pump nih.gov
Multiple Linear Regression (MLR)Electronic, Steric, HydrophobicOxidosqualene Cyclase Inhibition researchgate.net

Prediction of Ligand-Receptor Interactions (Purely theoretical, not clinical)

Understanding the interactions between a ligand, such as a derivative of this compound, and its biological target (receptor) is crucial for rational drug design and the development of selective research probes. nih.gov Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful theoretical tools used to predict and analyze these interactions at an atomic level. researchgate.netresearchgate.net

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. This allows for the identification of the most likely binding mode and provides insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-receptor complex. nih.govjabonline.in

For instance, docking studies on piperidine/piperazine-based compounds targeting the sigma 1 receptor (S1R) revealed key interactions with amino acid residues like Glu172 and Asp126. nih.gov The analysis showed that high-affinity ligands formed bidentate salt bridge interactions with these residues, providing a structural basis for their potency. nih.gov Similarly, computational studies of piperine, an alkaloid containing a piperidine moiety, predicted its binding affinity and interaction modes with various apoptosis-associated proteins. jabonline.in

Molecular Dynamics (MD) Simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. Starting from a docked pose, an MD simulation calculates the motion of every atom in the system, offering insights into the stability of the binding mode, the flexibility of the receptor, and the role of solvent molecules. These simulations can also be used to calculate binding free energies, which provide a more accurate prediction of ligand affinity compared to docking scores alone.

In a study of novel 4-(2-aminoethyl)piperidine derivatives as σ₁ receptor ligands, MD simulations revealed that differences in σ₁ receptor affinities were due to varying interactions of the basic piperidine nitrogen atom and its substituents within the lipophilic binding pocket. The simulations identified crucial interactions with amino acid residues such as Leu105, Leu182, and Tyr206.

These theoretical predictions of ligand-receptor interactions are invaluable for:

Explaining the structure-activity relationships (SAR) observed in a series of compounds. nih.gov

Guiding the design of new derivatives with improved affinity and selectivity.

Identifying key residues in the receptor that can be targeted for mutagenesis studies to validate the predicted binding mode.

Table 2: Predicted Ligand-Receptor Interactions for Piperidine-based Compounds

Compound ClassTarget ReceptorKey Interacting Residues (Predicted)Computational MethodReference
Benzylpiperidine DerivativesSigma 1 Receptor (S1R)Glu172, Asp126, Phe107Molecular Docking nih.gov
Piperidine DerivativesHDM2Not specifiedMolecular Docking, MD Simulation researchgate.net
4-(2-Aminoethyl)piperidine DerivativesSigma 1 Receptor (σ₁)Leu105, Thr181, Leu182, Tyr206MD Simulation
PiperineTNFR-1SER74, LYS75, CYS96, PHE112Molecular Docking jabonline.in

Future Directions and Emerging Research Avenues for 4 2 Iodoethyl Piperidine in Chemical Science

Innovations in Stereoselective Synthesis of Chiral 4-(2-Iodoethyl)piperidine Analogues

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated methods for the stereoselective synthesis of substituted piperidines. Future research will likely focus on adapting these advanced strategies to produce chiral analogues of this compound. Methodologies such as chemo-enzymatic dearomatization of pyridines, transition-metal-catalyzed asymmetric hydrogenation, and domino reactions are expected to be at the forefront of this endeavor.

Recent breakthroughs in the use of chiral catalysts, including rhodium(I) complexes with P-chiral bisphosphorus ligands and gold(I) complexes, have shown great promise in achieving high levels of enantioselectivity in the synthesis of piperidine (B6355638) derivatives. For instance, the asymmetric hydrogenation of substituted pyridinium (B92312) salts using iridium(I) catalysts with P,N-ligands has emerged as a powerful tool for accessing chiral piperidines. Similarly, gold-catalyzed cyclization reactions can be employed to construct the piperidine ring with high diastereoselectivity. The application of these methods to precursors of this compound could provide efficient routes to enantiopure products.

Another promising avenue is the use of chiral auxiliaries derived from carbohydrates, such as D-arabinopyranosylamine. This approach has been successfully used in the diastereoselective synthesis of 2-substituted dehydropiperidinones, which can be further elaborated into variously substituted piperidines. Applying this strategy to the synthesis of chiral this compound analogues could offer a robust and predictable way to control stereochemistry.

Synthetic StrategyCatalyst/AuxiliaryPotential Outcome for this compound Analogues
Asymmetric HydrogenationIridium(I) with P,N-ligandEnantioselective reduction of a pyridinium precursor.
Gold-Catalyzed CyclizationGold(I) complexDiastereoselective formation of the piperidine ring.
Chemo-enzymatic DearomatizationAmine oxidase/ene imine reductaseStereodefined 3- and 3,4-substituted piperidine precursors.
Chiral Auxiliary-Mediated SynthesisD-arabinopyranosylamineDiastereoselective synthesis of chiral piperidinone intermediates.

Integration into High-Throughput Synthesis Methodologies

High-throughput synthesis (HTS) has become an indispensable tool in drug discovery and materials science for rapidly generating and screening large libraries of compounds. The structural attributes of this compound make it an ideal scaffold for inclusion in HTS workflows. The piperidine ring provides a rigid framework, while the iodoethyl group serves as a versatile handle for a wide range of chemical modifications.

In the context of pharmaceutical research, HTS platforms can be utilized to react this compound with a diverse array of nucleophiles, such as amines, thiols, and phenols, to create extensive libraries of novel piperidine derivatives. These libraries can then be screened for biological activity against various therapeutic targets. The use of automated synthesis platforms, such as plate-based synthesizers, can significantly accelerate this process.

Furthermore, the principles of continuous flow synthesis can be applied to the production and derivatization of this compound. Flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for seamless integration with in-line purification and analysis. This approach would be particularly beneficial for scaling up the synthesis of promising lead compounds identified through HTS.

Novel Applications in Materials Science Precursor Development

The unique chemical properties of this compound suggest its potential as a precursor for the development of novel materials. The piperidine moiety can act as a ligand for metal ions, while the iodoethyl group can participate in a variety of coupling and polymerization reactions. This dual functionality opens up possibilities for creating new polymers, metal-organic frameworks (MOFs), and functional coatings.

One potential application is in the synthesis of transition metal sulfides for use in electronic and optical devices. Research has shown that transition metal thiolates can serve as single-source precursors for the chemical vapor deposition (CVD) of metal disulfide thin films. this compound could be functionalized with a thiol group and then complexed with a transition metal to create a novel precursor for CVD. The piperidine ring could influence the decomposition pathway of the precursor and the resulting film morphology.

Additionally, the ability of the iodoethyl group to undergo reactions such as Sonogashira or Heck coupling could be exploited to incorporate the piperidine unit into conjugated polymers. These materials could exhibit interesting photophysical or electronic properties, with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Exploration of Unusual Reactivity Patterns for New Chemical Transformations

The interplay between the piperidine nitrogen and the iodoethyl side chain in this compound may give rise to unusual reactivity patterns that can be harnessed for the development of new chemical transformations. The nitrogen atom can act as an internal base or nucleophile, potentially facilitating intramolecular cyclization reactions to form bicyclic structures.

For instance, treatment with a suitable base could induce an intramolecular N-alkylation, leading to the formation of a substituted quinuclidine (B89598) derivative. Alternatively, radical-mediated cyclization, initiated by homolytic cleavage of the carbon-iodine bond, could provide access to novel carbocyclic or heterocyclic ring systems fused to the piperidine core. Cobalt-catalyzed radical cyclizations of linear amino-aldehydes have been shown to be effective for the synthesis of piperidines and could potentially be adapted for such transformations.

Furthermore, the use of hypervalent iodine reagents could unlock new oxidative coupling reactions involving this compound. These reagents are known to mediate a variety of carbon-carbon and carbon-heteroatom bond-forming reactions under mild conditions. The application of these reagents to this compound or its derivatives could lead to the discovery of novel and efficient synthetic methods.

Reaction TypePotential Reagent/ConditionResulting Structure
Intramolecular N-alkylationBaseQuinuclidine derivative
Radical-mediated cyclizationRadical initiator (e.g., AIBN)Fused bicyclic system
Oxidative CouplingHypervalent iodine reagentDimerized or functionalized piperidine

Role in Advanced Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has led to the development of a wide range of functional materials and complex molecular architectures. The rigid, chair-like conformation of the piperidine ring makes it an attractive building block for designing molecules that can self-assemble into well-defined supramolecular structures.

This compound can be incorporated into larger molecules, such as peptides or macrocycles, to influence their self-assembly behavior. The piperidine unit can introduce conformational constraints and provide sites for hydrogen bonding or other non-covalent interactions. The iodoethyl group can be used as a reactive handle to attach other functional groups that can further direct the self-assembly process or impart specific properties to the resulting supramolecular construct.

For example, by attaching a hydrophobic tail to the iodoethyl group and a hydrophilic head to the piperidine nitrogen, an amphiphilic molecule could be created that self-assembles into vesicles or micelles in aqueous solution. These structures could have applications in drug delivery or as nanoreactors. Furthermore, the incorporation of this compound into ligands for metal-coordination-driven self-assembly could lead to the formation of novel supramolecular squares, cages, or other complex architectures with potential applications in catalysis or molecular recognition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Iodoethyl)piperidine, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting piperidine derivatives with 1,2-diiodoethane under controlled conditions (e.g., using anhydrous solvents like dichloromethane and a base such as potassium carbonate) can yield this compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1^1H/13^13C NMR and LC-MS are critical for confirming purity and structure . Reaction optimization (e.g., temperature, stoichiometry) is essential to achieve >80% yield.

Q. How can the stability of this compound be assessed under different storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity : UV-Vis spectroscopy to monitor degradation under light exposure.
  • Solvent Compatibility : Storage trials in anhydrous DMSO, ethanol, or acetonitrile at -20°C, with periodic HPLC analysis to track impurity formation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (δ ~3.5–4.0 ppm for the iodoethyl group’s protons; splitting patterns confirm substitution on the piperidine ring).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~252.07 g/mol).
  • FT-IR : Peaks at ~500–600 cm1^{-1} (C-I stretching) .

Advanced Research Questions

Q. How does the electron-withdrawing iodoethyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine atom serves as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. For example:

  • Palladium-Catalyzed Coupling : React with aryl boronic acids in THF/water (Pd(PPh3_3)4_4, Na2_2CO3_3, 80°C) to form biaryl derivatives. Monitor reaction progress via TLC and isolate products via recrystallization .
  • Mechanistic Insight : The iodoethyl group’s electronegativity stabilizes transition states, accelerating oxidative addition in catalytic cycles.

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC50_{50} assays across multiple concentrations (e.g., 0.1–100 µM) to validate activity against targets like serotonin receptors .
  • Structural Analog Comparison : Synthesize analogs (e.g., replacing iodine with bromine) and compare bioactivity data to isolate electronic vs. steric effects .
  • Meta-Analysis : Use tools like Forest plots to statistically reconcile discrepancies in published EC50_{50} values .

Q. How can computational modeling predict the binding affinity of this compound to neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with dopamine D2_2 or σ-1 receptors. The iodoethyl group’s hydrophobic surface area may enhance binding pocket occupancy .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding patterns .

Key Research Recommendations

  • Prioritize radiolabeling (e.g., 125^{125}I) for pharmacokinetic tracking in vivo .
  • Explore cryo-EM for structural studies of ligand-target complexes .
  • Validate synthetic protocols via round-robin testing across labs to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.